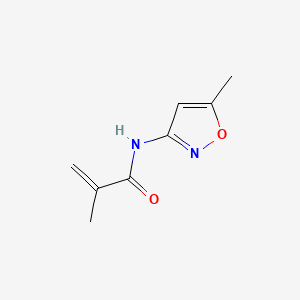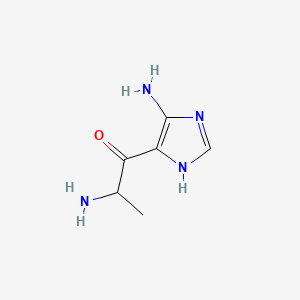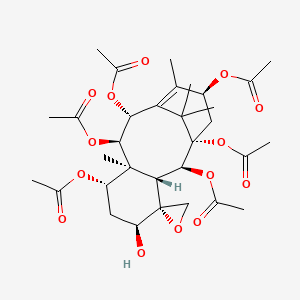
1-Acetoxy-5-deacetylbaccatin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetoxy-5-deacetylbaccatin I is a diterpenoid compound with the molecular formula C32H44O14 and a molecular weight of 652.70 g/mol It is a derivative of baccatin III, a precursor in the biosynthesis of the well-known anticancer drug paclitaxel (taxol)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetoxy-5-deacetylbaccatin I typically involves multiple steps, starting from naturally occurring baccatin III. The key steps include selective acetylation and deacetylation reactions. The reaction conditions often involve the use of acetic anhydride and pyridine as reagents for acetylation, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol .
Industrial Production Methods: Industrial production of this compound is generally achieved through semi-synthetic processes, leveraging the natural abundance of baccatin III from yew tree extracts. The process involves extraction, purification, and chemical modification steps to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetoxy-5-deacetylbaccatin I undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
1-Acetoxy-5-deacetylbaccatin I has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: It is used in studies related to cell growth and differentiation, particularly in cancer research.
Medicine: It is a precursor in the semi-synthesis of paclitaxel, a critical drug in cancer therapy.
Industry: It is used in the production of high-value pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 1-Acetoxy-5-deacetylbaccatin I is closely related to its role as a precursor to paclitaxel. It interacts with microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a key protein in the microtubule structure .
Vergleich Mit ähnlichen Verbindungen
1-Acetoxy-5-deacetylbaccatin I can be compared with other similar compounds, such as:
1-Hydroxybaccatin I: Similar in structure but with a hydroxyl group instead of an acetoxy group.
Taxumairol B: Another diterpenoid with a different substitution pattern.
Yunnanxane: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific acetoxy and deacetyl modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Eigenschaften
Molekularformel |
C32H44O14 |
|---|---|
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23-,25+,26-,27-,28-,30+,31+,32+/m0/s1 |
InChI-Schlüssel |
YUGIEMWECOIFRK-MBMCFSISSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


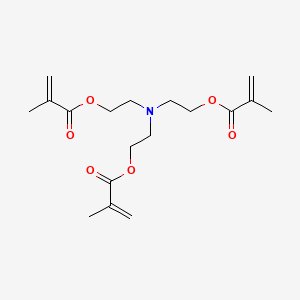
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)

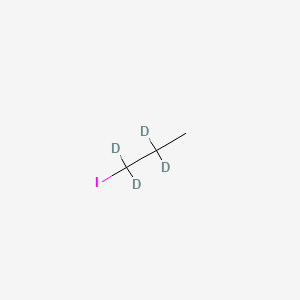
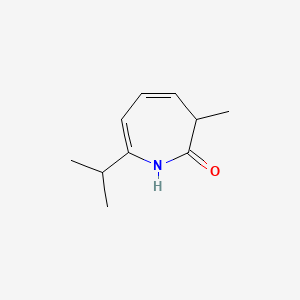
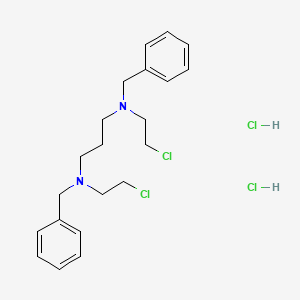
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
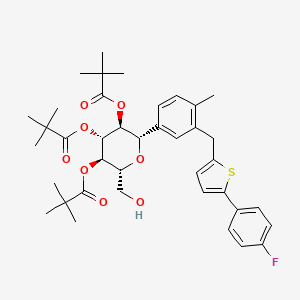

![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
